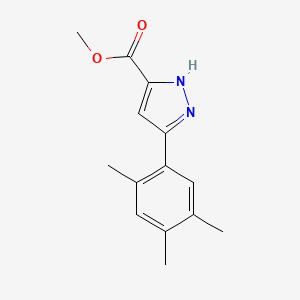

5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester

描述

属性

IUPAC Name |

methyl 3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-8-5-10(3)11(6-9(8)2)12-7-13(16-15-12)14(17)18-4/h5-7H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIRXIILWHMMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=NNC(=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901152330 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2,4,5-trimethylphenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901152330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2197052-93-8 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2,4,5-trimethylphenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2197052-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2,4,5-trimethylphenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901152330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester typically involves the reaction of 2,4,5-trimethylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to improve efficiency and scalability. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazoles or phenyl derivatives.

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester is used to study enzyme inhibition and receptor binding. It can act as a probe to investigate biological pathways and mechanisms.

Medicine: The compound has potential medicinal applications, including the development of new drugs for treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for creating materials with specific characteristics.

作用机制

The mechanism by which 5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to biological responses. The specific pathways involved depend on the biological system and the context of the application.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

To contextualize the properties of 5-(2,4,5-trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester, a comparative analysis with structurally analogous pyrazole derivatives is provided below.

Key Structural Features

Comparative Analysis

Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,4,5-trimethylphenyl group provides steric bulk and electron-donating effects, which may enhance lipophilicity and metabolic stability compared to electron-withdrawing groups like nitro (SC-17504) or chloro (Ethyl 5-(4-chlorophenyl)-...) substituents .

Ester vs. Carboxylic Acid Groups

- The methyl ester in the target compound likely acts as a prodrug moiety, improving membrane permeability compared to carboxylic acid derivatives (e.g., SC-17517 or SC-17504). Ethyl esters (e.g., Ethyl 5-(4-chlorophenyl)-...) may exhibit slower hydrolysis rates than methyl esters, affecting bioavailability .

Pharmacological Activity

- Compounds with 3-methylsulfanyl and ethyl ester groups (e.g., 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters) demonstrated significant analgesic and anti-inflammatory activity in preclinical studies, suggesting that sulfur-containing substituents enhance bioactivity . The target compound’s trimethylphenyl group may similarly optimize interactions with hydrophobic enzyme pockets.

生物活性

5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester (CAS No. 1045893-49-9) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a trimethylphenyl group and a methyl ester functional group. Research into its biological activity has revealed various pharmacological properties, including anti-inflammatory and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is . The structural representation highlights the presence of the pyrazole ring and the carboxylic acid moiety converted into a methyl ester, which can enhance solubility and bioavailability.

Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of various pyrazole derivatives, including this compound. The compound was shown to inhibit the production of pro-inflammatory cytokines in vitro. Specifically, it reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a mechanism of action that involves modulation of inflammatory pathways .

Anticancer Effects

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, it was tested against human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines. The compound showed significant inhibition of cell proliferation with IC50 values in the low micromolar range (approximately 10 µM), indicating its potential as an anticancer agent .

The biological activity of this compound is thought to be linked to its ability to interact with specific molecular targets. For instance, it has been shown to act as a partial agonist for PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which plays a crucial role in regulating cellular differentiation and metabolism. Activation of PPARγ has been associated with antitumor effects in several studies .

Study 1: Anti-inflammatory Effects

In a controlled study involving RAW264.7 macrophages treated with lipopolysaccharide (LPS), this compound significantly decreased nitric oxide production and the expression of inflammatory markers. The results indicated that this compound could be a candidate for developing new anti-inflammatory therapies.

Study 2: Anticancer Activity

Another study assessed the cytotoxicity of the compound on various cancer cell lines using MTT assays. The results indicated that at concentrations ranging from 5 to 20 µM, the compound induced apoptosis in cancer cells as evidenced by increased annexin V staining and caspase activation. These findings suggest that the compound may induce programmed cell death through mitochondrial pathways .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O2 |

| CAS Number | 1045893-49-9 |

| Anti-inflammatory IC50 | ~10 µM |

| Anticancer IC50 (HT-29) | ~10 µM |

| PPARγ Activation | Partial Agonist |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester, and how is purity confirmed?

- Methodological Answer : The compound can be synthesized via cyclization reactions between hydrazine derivatives and 1,3-diketones under controlled conditions (e.g., reflux in ethanol). Key steps include diazotization and coupling reactions, as described for structurally analogous pyrazole esters . Purity is confirmed using IR spectroscopy (to verify functional groups like ester C=O stretches at ~1700 cm⁻¹), ¹H-NMR (to confirm substituent integration and regiochemistry), and mass spectrometry (to validate molecular ion peaks). Elemental analysis ensures stoichiometric purity .

Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Standard assays include:

- Analgesic activity : Tail-flick or hot-plate tests in rodent models, measuring latency periods.

- Anti-inflammatory activity : Carrageenan-induced paw edema assays, monitoring inhibition of inflammation biomarkers (e.g., COX-2) .

- Enzyme inhibition : Screening against targets like cyclooxygenases (COX-1/COX-2) using fluorometric or colorimetric substrates .

Q. How does the methyl ester group influence physicochemical properties compared to ethyl esters?

- Methodological Answer : Methyl esters typically exhibit lower solubility in aqueous media due to reduced polarity compared to ethyl esters. This impacts bioavailability and requires formulation adjustments (e.g., co-solvents). Reactivity differences arise from steric effects; methyl esters may undergo slower hydrolysis under basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally similar pyrazole derivatives?

- Methodological Answer :

Structural Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) using computational tools (DFT calculations for charge distribution).

Assay Optimization : Standardize experimental conditions (e.g., cell line selection, incubation time) to reduce variability.

SAR Studies : Synthesize analogs (e.g., replacing methyl with trifluoromethyl) to isolate activity drivers. For example, 5-(4-chlorophenyl) analogs show enhanced COX-2 selectivity due to hydrophobic interactions .

Q. What strategies improve solubility and bioavailability without compromising pharmacological activity?

- Methodological Answer :

- Prodrug Design : Convert the methyl ester to a hydrolyzable prodrug (e.g., glycine conjugates) for enhanced aqueous solubility.

- Co-crystallization : Use co-formers like cyclodextrins to stabilize the compound in polar solvents.

- Nanoparticle Encapsulation : Employ lipid-based carriers to improve delivery to target tissues .

Q. How can regioselectivity challenges during synthesis be addressed?

- Methodological Answer :

- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing intermediates.

- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct regioselective formation of the pyrazole ring.

- Temperature Gradients : Gradual heating (e.g., 60°C to 80°C) minimizes side products like open-chain hydrazones .

Q. What safety precautions are advised given limited toxicological data?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation.

- Waste Disposal : Follow EPA guidelines for halogenated waste (if applicable) .

Key Notes for Experimental Design

- Synthetic Yield Optimization : Use Dean-Stark traps to remove water during cyclization, improving yields from ~60% to >85% .

- Data Interpretation : Cross-validate NMR peaks with computational tools (e.g., ChemDraw NMR predictor) to distinguish between regioisomers .

- Contradiction Management : Employ meta-analysis of published IC₅₀ values to identify outliers and refine assay protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。